mGlu4 receptor agonist 1
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Overview
Description
The compound “mGlu4 receptor agonist 1” is a selective agonist for the metabotropic glutamate receptor 4 (mGlu4). Metabotropic glutamate receptors are a family of G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu4 receptor is part of Group III metabotropic glutamate receptors, which are primarily located on presynaptic terminals and are involved in inhibiting neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mGlu4 receptor agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective functional group transformations, and purification steps to obtain the desired compound with high purity. Common reagents used in the synthesis include various organic solvents, catalysts, and reagents for specific functional group modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
mGlu4 receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
mGlu4 receptor agonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of mGlu4 receptor agonist 1 involves binding to the mGlu4 receptor and activating it. This activation leads to the inhibition of neurotransmitter release through the modulation of G-protein signaling pathways. The molecular targets include the mGlu4 receptor itself and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The pathways involved include the inhibition of adenylate cyclase and the reduction of cAMP levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to mGlu4 receptor agonist 1 include other selective agonists and positive allosteric modulators of mGlu4 receptors, such as:
- L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)
- L-serine-O-phosphate (L-SOP)
- (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid ((1S, 2R)-APCPr)
Uniqueness
This compound is unique in its high selectivity and potency for the mGlu4 receptor compared to other similar compounds. This selectivity allows for more precise modulation of mGlu4 receptor activity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H15ClN4O2 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-methylphenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c1-13-12-14(24-20(27)18-8-4-5-11-23-18)9-10-15(13)19-25-21(28-26-19)16-6-2-3-7-17(16)22/h2-12H,1H3,(H,24,27) |
InChI Key |
RNDMJFKGWGEUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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